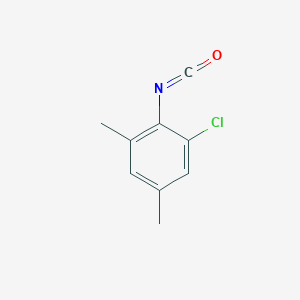

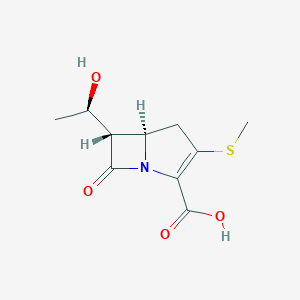

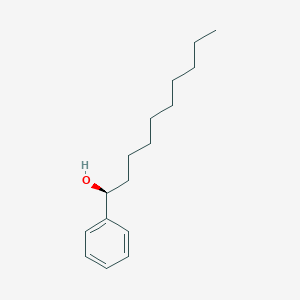

![molecular formula C9H9ClN2 B053878 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine CAS No. 118000-41-2](/img/structure/B53878.png)

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

概要

説明

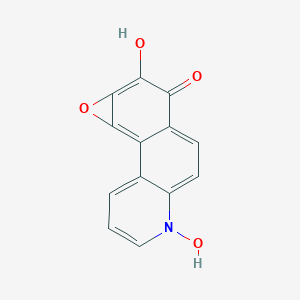

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine is an organochlorine compound that is pyridine substituted at position 2 by a chloromethyl group .

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine involves several steps. A new series of selenoester derivatives of imidazo pyridine and imidazo pyrimidine was synthesized under mild conditions using a simple methodology by the reaction of in situ generated sodium selenocarboxylates with 2- (chloromethyl)imidazo pyridine/pyrimidine in water and ethanol . Another method involves the reaction of 2-methylpyridine and carbon tetrachloride in a reaction pot, adding dry sodium carbonate, heating to 58-60°C, starting chlorination under light irradiation, maintaining the temperature at 60-65°C, and ending chlorination after about 6 hours .Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine is C6H6ClN, monoclinic, P 2 1 / c (no. 14), a = 6.5211(2)Å, b = 10.2467(3)Å, c = 9.1436(3)Å, β = 94.1771(11)°, V = 609.35(3)Å 3, Z = 4, R gt (F) = 0.0260, wR ref (F 2) = 0.0680, T = 200 K .Chemical Reactions Analysis

The chemical reactions involving 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine are complex and varied. For instance, it has been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Physical And Chemical Properties Analysis

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine is a white solid with a melting point of 79 °C (174 °F; 352 K). Its chemical formula is C6H6ClN and its molar mass is 127.57 g·mol −1 .Safety And Hazards

将来の方向性

While specific future directions for 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine are not mentioned in the search results, it is noted that benzimidazoles, a related class of compounds, have a broad spectrum of biological activities and are used in medicinal chemistry. The biological activity of benzimidazoles can be tuned and accelerated in coordination compounds . This suggests potential future directions for the development and application of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine and related compounds.

特性

IUPAC Name |

2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-7-2-3-12-6-8(5-10)11-9(12)4-7/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFYGLUVFNCIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554873 | |

| Record name | 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine | |

CAS RN |

118000-41-2 | |

| Record name | 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118000-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

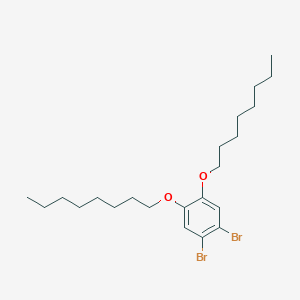

![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)